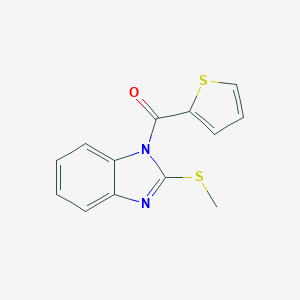
2-methylthiobenzimidazolyl 2-thienyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone is a heterocyclic compound that features both benzimidazole and thiophene moieties. Benzimidazole is known for its broad range of chemical and biological properties, while thiophene is a sulfur-containing five-membered aromatic ring. The combination of these two structures in a single molecule provides unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone typically involves the reaction of 2-mercaptobenzimidazole with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and thiophene moieties. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.
Uniqueness
The uniqueness of 2-(methylsulfanyl)-1H-benzimidazol-1-ylmethanone lies in the combination of benzimidazole and thiophene moieties, which provides a unique set of chemical and biological properties not found in other compounds. This combination allows for diverse applications in various fields of research and industry .
属性
分子式 |
C13H10N2OS2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(2-methylsulfanylbenzimidazol-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H10N2OS2/c1-17-13-14-9-5-2-3-6-10(9)15(13)12(16)11-7-4-8-18-11/h2-8H,1H3 |
InChI 键 |
ADLCHBDXDRDTGX-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3 |
规范 SMILES |
CSC1=NC2=CC=CC=C2N1C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)

![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)

![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)



![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)


![methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B241388.png)
![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
